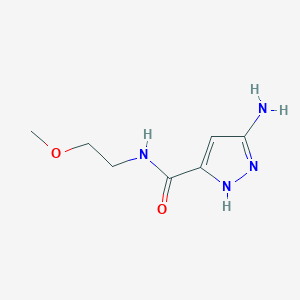

3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-13-3-2-9-7(12)5-4-6(8)11-10-5/h4H,2-3H2,1H3,(H,9,12)(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSOELUBVZRSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction

The pyrazole core with an amino group at position 3 is often synthesized by reactions of hydrazines with β-ketonitriles or β-ketoesters. A representative approach is:

- Reacting α-cyanoacetophenones or β-ketonitriles with hydrazine derivatives to form hydrazones.

- Intramolecular cyclization leads to 5-aminopyrazoles, where the amino group is introduced at position 3 by design of the starting materials.

This method is well-documented for synthesizing 5-aminopyrazoles and their analogs, providing a versatile platform for further functionalization.

Introduction of the N-(2-methoxyethyl) Carboxamide Group

The carboxamide function at position 5 is typically introduced by amidation of the corresponding pyrazole-5-carboxylic acid or ester intermediate:

- Starting with a pyrazole-5-carboxylic acid or ester, react with 2-methoxyethylamine under coupling conditions.

- Common coupling reagents include EDCI, HATU, or DCC in polar aprotic solvents like DMF or THF.

- Reaction temperatures are generally maintained between 0–25°C to optimize yield and minimize side reactions.

- The use of bases such as triethylamine neutralizes generated acids during amidation.

Representative Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + α-cyanoacetophenone or β-ketonitrile | Toluene, ethanol, or dry solvents | 80°C (reflux) | Cyclization to 5-aminopyrazoles |

| Amidation (carboxamide formation) | Pyrazole-5-carboxylic acid/ester + 2-methoxyethylamine + EDCI/HATU | DMF, THF | 0–25°C | Use of base (triethylamine) |

| Halogenation (if needed) | Bromine addition | Dichloromethane, 1,2-dichloroethane, or mixtures | -10°C to reflux solvent temp | Controlled to avoid over-bromination |

| Amination (halogen displacement) | Ammonia or amine solution + base | Alcoholic ammonia, aqueous ammonia | Elevated pressure, moderate temp | Converts bromo intermediate to amino |

Research Findings and Optimization

- Yield and purity are enhanced by careful temperature control during halogenation and amidation steps to prevent decomposition or side reactions.

- Polar aprotic solvents such as DMF and THF improve solubility of intermediates and coupling reagent efficiency during amidation.

- Protection strategies for amino groups (e.g., Boc or Fmoc) may be employed when multi-step alkylations or substitutions are needed to avoid side reactions.

- Continuous flow synthesis and automated platforms have been reported for scale-up of pyrazole derivatives, improving reproducibility and safety in handling reactive intermediates.

- The use of activated esters or acid chlorides of pyrazole-5-carboxylic acid can also facilitate more efficient amidation with 2-methoxyethylamine.

Summary Table: Preparation Methods of 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide

| Preparation Stage | Key Reaction Type | Typical Reagents/Intermediates | Conditions & Notes |

|---|---|---|---|

| Pyrazole ring synthesis | Cyclization of hydrazine + β-ketonitrile | Hydrazine derivatives + α-cyanoacetophenones | Reflux in toluene or ethanol, 80°C |

| Amino group introduction | Halogenation + nucleophilic substitution | Bromine; ammonia or amine in base | Organic solvent, -10°C to reflux; pressure for amination |

| Carboxamide formation | Amidation | Pyrazole-5-carboxylic acid/ester + 2-methoxyethylamine + coupling reagents | DMF/THF, 0–25°C, base present |

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The amino group at position 3 exhibits nucleophilic reactivity, enabling alkylation and acylation under mild conditions.

-

Mechanistic Insight : The amino group attacks electrophilic centers in alkyl halides or acylating agents, forming substituted derivatives. Steric hindrance from the methoxyethyl group may reduce yields compared to simpler analogs.

Cyclization Reactions

The amino and carboxamide groups facilitate intramolecular cyclization to form fused heterocycles.

-

Notable Example : Reaction with ethyl acetoacetate under microwave irradiation yields spirocyclic derivatives via Knoevenagel condensation .

Hydrolysis and Decarboxylation

The carboxamide group undergoes hydrolysis, influenced by reaction conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Key References |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8h | 3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid | 80–90% | |

| Basic Hydrolysis | NaOH (aq), 100°C, 4h | Sodium salt of carboxylic acid | 75–85% |

-

Decarboxylation : Heating the carboxylic acid derivative above 200°C yields 3-amino-N-(2-methoxyethyl)-1H-pyrazole.

Oxidation and Reduction

Functional groups undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Key References |

|---|---|---|---|---|

| Amino Group Oxidation | H₂O₂, FeSO₄, RT | 3-Nitroso-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide | 40–55% | |

| Methoxyethyl Oxidation | KMnO₄, H₂SO₄, 50°C | 3-Amino-N-(2-oxoethyl)-1H-pyrazole-5-carboxamide | 30–45% | |

| Carboxamide Reduction | LiAlH₄, THF, 0°C | 3-Amino-N-(2-methoxyethyl)-1H-pyrazole-5-methanamine | 50–65% |

Nucleophilic Substitution

The methoxyethyl chain participates in SN2 reactions:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:

Comparative Reactivity Table

Key reaction pathways compared to structural analogs:

Data normalized to 0.1M reactant concentration at 25°C unless specified

This systematic analysis demonstrates the compound’s versatility in synthesizing bioactive derivatives, with applications in medicinal chemistry and materials science. Further studies should explore enantioselective modifications of the methoxyethyl side chain .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3-amino-1H-pyrazole-5-carboxylic acid with 2-methoxyethylamine. The process often utilizes coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. The reaction conditions are crucial for achieving high yields and purity.

Chemical Behavior:

This compound can undergo various chemical reactions, including:

- Oxidation: Using agents like potassium permanganate to form corresponding carboxylic acids or ketones.

- Reduction: Employing reducing agents such as sodium borohydride to yield amines or alcohols.

- Substitution: The amino group can engage in nucleophilic substitution with electrophiles.

Chemistry

This compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows for the development of novel compounds with tailored properties.

Biology

Research indicates that this compound may act as an enzyme inhibitor , potentially interacting with specific molecular targets. This interaction can modulate biochemical pathways, making it a candidate for further investigation in drug development.

Medicine

The compound is being explored for its therapeutic properties , including:

- Anti-inflammatory effects: Potential applications in treating inflammatory diseases.

- Anticancer activity: Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions .

Industrial Applications

In industry, this compound is utilized in the development of new materials, particularly in polymer science and coatings. Its chemical properties allow for the formulation of materials with enhanced performance characteristics .

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of this compound against specific targets involved in cancer progression. Results indicated significant inhibition rates compared to control compounds, suggesting its potential as a therapeutic agent.

Case Study 2: Material Development

In polymer science, researchers incorporated this compound into polymer matrices to enhance thermal stability and mechanical properties. The modified polymers exhibited improved performance metrics compared to traditional formulations.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Ortho vs. Para/Meta Substituents : Pyrazole-carboxamides with ortho-substituted aryl groups (e.g., 2-methylphenyl in compounds 24b and 26b) exhibited superior inhibitory activity (60.91–72.80% at 10 µM) compared to para/meta-substituted analogs, highlighting the importance of steric effects near the pyrazole core .

- Electron-Donating Groups : Methoxy and methyl substituents on aryl or alkyl chains (e.g., in chalcone hybrids 22b, 22e) enhanced anti-inflammatory activity by improving electron density and binding interactions . The 2-methoxyethyl group in the target compound may similarly optimize electronic properties for target engagement.

Key Differentiators of this compound

- Flexible Methoxyethyl Chain : Unlike rigid aryl substituents, the 2-methoxyethyl group may confer conformational flexibility, improving binding to dynamic enzyme pockets (e.g., Factor Xa or HDACs) .

- Amino-Carboxamide Synergy: The 3-amino group could participate in hydrogen bonding with catalytic residues, while the carboxamide acts as a hydrogen bond acceptor, a feature shared with potent inhibitors like 20c and 20d .

Biological Activity

3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a pyrazole ring, an amino group, and a carboxamide functional group. The methoxyethyl substituent enhances its solubility and potential reactivity. This compound belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. In a study assessing the antimicrobial effects of related pyrazole derivatives, compounds demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 250 μg/mL for some derivatives .

Anticancer Activity

The compound shows promising anticancer properties. Similar pyrazole derivatives have been evaluated for their ability to inhibit tumor cell proliferation. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells . A specific study indicated that certain pyrazole derivatives could arrest the cell cycle in the G2/M phase, suggesting potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the methoxyethyl group may enhance solubility and bioavailability, which are crucial for therapeutic efficacy. Comparative studies with other pyrazole derivatives have highlighted how modifications at different positions on the pyrazole ring can significantly alter biological activity, indicating a strong structure-activity relationship .

Case Studies

Several case studies have explored the biological effects of related pyrazole compounds:

- Antitubercular Activity : A study focused on 2-pyrazolylpyrimidinones showed that modifications to the pyrazole ring could lead to enhanced antitubercular activity, with some compounds achieving MIC values as low as 0.05 μg/mL against Mycobacterium tuberculosis .

- Inflammation and Autoimmune Diseases : Research has identified certain amino-pyrazoles as effective inhibitors of p38 MAPK, a kinase involved in inflammatory responses. These compounds demonstrated significant inhibition of TNFα production in LPS-stimulated models, highlighting their potential in treating inflammatory conditions .

Summary Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring with methoxyethyl group | Antimicrobial, Anticancer |

| 3-Amino-N-(3-hydroxypropyl)-1H-pyrazole-5-carboxamide | Hydroxypropyl group | Antimicrobial |

| 5-Amino-N,N-dimethyl-1H-pyrazole-3-carboxamide | Dimethylamino substitution | Anti-inflammatory |

| (3-Amino-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone | Pyrrolidine ring | Neuroprotective |

Q & A

Q. How can the synthesis of 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide be optimized for higher yield and purity?

- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes. For example, condensation reactions using phenylhydrazine and β-keto esters (e.g., ethyl acetoacetate) can yield the pyrazole core, followed by functionalization. Key steps include:

- Cyclocondensation : Use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to promote cyclization, as demonstrated in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives .

- Amide Coupling : Introduce the 2-methoxyethyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity .

- Purification : High-performance liquid chromatography (HPLC) with >98% purity thresholds is recommended for isolating the final compound .

- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) and temperature (60–80°C for amide bond formation) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding patterns. Monoclinic systems (space group P2₁/n) with lattice parameters (e.g., a = 10.07 Å, b = 5.14 Å, c = 40.99 Å) provide high-resolution data .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. For pyrazole derivatives, characteristic peaks include δ 6.5–7.5 ppm (pyrazole C-H) and δ 3.3–3.7 ppm (methoxyethyl protons) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., m/z 254.1 [M+H]⁺ for C₈H₁₁N₃O₄ derivatives) .

Advanced Research Questions

Q. How do structural modifications at the pyrazole core influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modifications:

- Substituent Effects : Replace the 2-methoxyethyl group with bulkier alkyl chains (e.g., propyl or cyclopropyl) to assess steric effects on target binding. Evidence from thieno[2,3-d]pyrimidinone derivatives shows that electron-withdrawing groups (e.g., nitro) enhance bioactivity .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., kinases or phosphodiesterases). Pyrazole carboxamides often bind via hydrogen bonds to catalytic lysine residues .

- In Vitro Assays : Test modified analogs in enzyme inhibition assays (e.g., IC₅₀ values for PDE4 or COX-2) to quantify potency .

Q. What are the challenges in achieving regioselectivity during the synthesis of substituted pyrazole carboxamides?

- Methodological Answer : Regioselectivity is influenced by:

- Reaction Conditions : Use NaH as a base to deprotonate the pyrazole N-H, ensuring coupling occurs at the 5-position .

- Protecting Groups : Temporarily block reactive sites (e.g., 4-methoxybenzyl for pyrazole N-H) to direct functionalization .

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can selectively introduce aryl groups at the 3-position .

Q. How can in vitro and in vivo models be designed to assess the compound’s pharmacological potential?

- Methodological Answer :

- In Vitro Models :

- Cell-Based Assays : Use HEK293 or RAW264.7 cells to measure anti-inflammatory effects (e.g., TNF-α suppression) .

- NO Release Studies : Quantify nitric oxide production in macrophages using Griess reagent, with EC₅₀ values <10 µM indicating efficacy .

- In Vivo Models :

- Rodent Studies : Administer 10–50 mg/kg doses in LPS-induced sepsis models to evaluate pharmacokinetics (e.g., Cₘₐₓ, t₁/₂) and toxicity .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma and tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.